Adipimide

Description

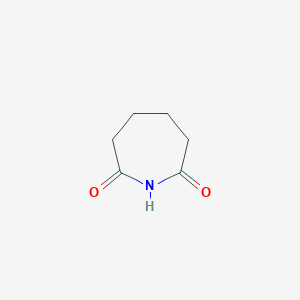

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azepane-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-3-1-2-4-6(9)7-5/h1-4H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNDUYDDOHEKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197077 | |

| Record name | Adipimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4726-93-6 | |

| Record name | Adipimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adipimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4726-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Adipimide from Adipic Acid and Ammonia: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the synthesis of adipimide from adipic acid and ammonia (B1221849). This compound is a crucial intermediate in various industrial chemical processes, including the production of nylon 6,6 precursors. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed insights into the reaction mechanisms, kinetic data, and experimental protocols. The synthesis primarily involves a two-step process: the neutralization of adipic acid with ammonia to form an ammonium (B1175870) salt, followed by a dehydration step to yield adipamide. The efficiency of this conversion is significantly influenced by reaction conditions such as temperature and the use of catalysts.

Reaction Pathway and Mechanism

The synthesis of this compound (also referred to as adipamide) from adipic acid and gaseous ammonia is a well-established industrial process. The reaction proceeds through an initial acid-base neutralization, followed by thermal dehydration.

-

Neutralization: Adipic acid, a dicarboxylic acid, reacts with two equivalents of ammonia to form diammonium adipate (B1204190), an ammonium salt. This is a rapid, exothermic reaction.

-

HOOC-(CH₂)₄-COOH + 2NH₃ → H₄N⁺OOC-(CH₂)₄-COO⁻NH₄⁺

-

-

Dehydration: The diammonium adipate salt is then heated, causing it to lose two molecules of water in a dehydration reaction to form this compound. This step is typically the rate-limiting step and is often catalyzed.

-

H₄N⁺OOC-(CH₂)₄-COO⁻NH₄⁺ → H₂NCO-(CH₂)₄-CONH₂ + 2H₂O

-

This process is a key part of the larger industrial synthesis of adiponitrile (B1665535), where this compound is further dehydrated.[1][2] An alternative laboratory and commercial method involves treating dimethyl adipate with concentrated ammonia.[3][4]

Quantitative Data and Key Parameters

The kinetics of the ammoniation of adipic acid have been studied, particularly in the context of adiponitrile production where this compound is a key intermediate. The reaction rate is significantly influenced by temperature, catalyst concentration, and the concentration of adipic acid itself.

Phosphoric acid is an effective catalyst, reducing the activation energy required for the dehydration steps.[5] Studies indicate that an optimal catalyst concentration is around 0.2% (mass) of phosphoric acid; increasing the concentration beyond this point does not significantly accelerate the reaction rate.[1] The reaction kinetics are complex, shifting from a mass-transfer-controlled regime to a reaction-controlled one as the concentration of adipic acid decreases.[2][5]

| Parameter | Condition | Value | Reference |

| Temperature Range | Reaction Temperature | 210 - 260 °C | [5] |

| Catalyst | Phosphoric Acid (H₃PO₄) | 0.2% (mass) | [1][5] |

| Reaction Order | w.r.t. Adipic Acid (High Conc. ≥ 0.1 mol·L⁻¹) | First-Order | [2][5] |

| Reaction Order | w.r.t. Adipic Acid (Low Conc. < 0.1 mol·L⁻¹) | Second-Order | [2][5] |

| Activation Energy | Mass Transfer Control | 42.9 kJ·mol⁻¹ | [5] |

| Activation Energy | Reaction Control | 52.7 kJ·mol⁻¹ | [5] |

| Reaction Order | w.r.t. Ammonia | First-Order | [5] |

Experimental Protocols

This section provides a detailed, representative methodology for the synthesis of this compound from adipic acid and ammonia in a laboratory setting.

Materials and Equipment:

-

High-pressure reactor (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet, thermocouple, and pressure gauge

-

Heating mantle with temperature controller

-

Adipic acid (99% purity)

-

Anhydrous ammonia gas

-

Phosphoric acid (85%)

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., water or ethanol)

-

Standard laboratory glassware

References

what is the chemical structure of adipimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipimide, a dicarboxylic acid amide, serves as a crucial intermediate in various chemical syntheses, most notably in the production of polyamides like Nylon 66. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, synthesis methodologies, and safety considerations. The information is tailored for professionals in research, chemical sciences, and drug development, presenting quantitative data in accessible formats and detailing experimental protocols.

Chemical Structure and Identification

This compound, systematically named hexanediamide, is the organic compound with the chemical formula C6H12N2O2.[1][2] It consists of a six-carbon aliphatic chain with amide functional groups at both termini.

Molecular Representations:

Structural Diagram:

A visual representation of the chemical structure of this compound is presented below.

Caption: Chemical structure of this compound (hexanediamide).

Caption: Chemical structure of this compound (hexanediamide).

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 144.17 g/mol | [1][2][3] |

| Appearance | White to almost white powder or chunks | [1][4] |

| Melting Point | 220-229 °C | [1][4] |

| Boiling Point | 262.78 °C (rough estimate) | [4] |

| Density | 1.1804 g/cm³ (rough estimate) | [4] |

| Solubility in Water | 4.4 g/L at 12 °C | [1][4] |

| Solubility in other solvents | Soluble in formic acid (50 mg/mL) | [4] |

| pKa | 16.26 ± 0.40 (Predicted) | [4] |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through several routes. The following sections detail the methodologies for its preparation.

Laboratory Scale Synthesis from Dimethyl Adipate

A common laboratory-scale synthesis involves the ammonolysis of an adipic acid ester.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, place dimethyl adipate.

-

Ammonolysis: Add concentrated aqueous ammonia (B1221849) to the dimethyl adipate.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating to drive the reaction to completion.

-

Isolation: The solid this compound product precipitates from the reaction mixture.

-

Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove unreacted starting materials and byproducts, and then dried.

Industrial Production via Polycondensation of Adipic Acid and Hexamethylenediamine (B150038)

Industrially, adipamide (B165785) is a key intermediate in the production of Nylon 66.[5]

Methodology:

-

Salt Formation: Adipic acid and hexamethylenediamine are reacted in water to form a nylon salt, hexamethylene diammonium adipate.[5]

-

Polycondensation: The aqueous salt solution is then heated, typically in an autoclave, to initiate polycondensation.[5] Water is removed during this process to drive the equilibrium towards the formation of the polyamide.[5] Adipamide units are formed as the fundamental repeating unit of the polymer chain.

Biosynthesis from Glucose

A more recent and sustainable approach involves the biosynthesis of adipamide from renewable resources like glucose.

Methodology:

-

Preparation of Glucaric Acid Potassium Salt: Glucose is oxidized using nitric acid and sodium nitrite (B80452) in the presence of potassium hydroxide (B78521) to form potassium glucarate (B1238325).

-

Formation of Glucaramide: The potassium glucarate is then treated with an acid to remove the potassium ions, followed by a reaction to form glucaramide.

-

Conversion to Adipamide: Glucaramide is subsequently mixed with a catalyst in a solution of hydrogen bromide and acetic acid. This mixture is then subjected to high pressure and temperature with hydrogen gas to produce adipamide.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the synthesis processes for this compound.

Caption: Laboratory synthesis workflow for this compound.

Caption: Industrial production workflow of adipamide units.

Safety and Handling

Adipamide is considered stable and combustible but is incompatible with strong oxidizing agents.[4] Upon combustion, it can release toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[4] Exposure may cause irritation to the skin, eyes, and respiratory system.[4] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.

Biological Activity

While this compound itself is primarily recognized as a chemical intermediate, the broader class of diamide (B1670390) compounds has been investigated for various biological activities. For instance, some synthetic diamide derivatives have shown insecticidal properties by targeting ryanodine (B192298) receptors in insects.[6] Other studies have explored the antibacterial and cytotoxic activities of novel diamide compounds isolated from natural sources.[7][8] However, specific biological signaling pathways directly involving this compound are not well-documented in the current scientific literature.

Conclusion

This compound is a well-characterized diamide with significant industrial importance. Its synthesis is achievable through various methods, from traditional laboratory techniques to modern biosynthetic routes. The comprehensive data on its physicochemical properties and established synthesis protocols provide a solid foundation for its application in research and development, particularly in the field of polymer chemistry. Further exploration into the potential biological activities of this compound and its derivatives could open new avenues for its application in drug development and agrochemicals.

References

- 1. Adipamide - Wikipedia [en.wikipedia.org]

- 2. Adipamide [webbook.nist.gov]

- 3. Hexanediamide | C6H12N2O2 | CID 12364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ADIPAMIDE CAS#: 628-94-4 [m.chemicalbook.com]

- 5. Adipamide | 628-94-4 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Hexanediamide

Introduction

Hexanediamide, also known as adipamide, is a primary diamide (B1670390) derived from adipic acid, with the chemical formula C₆H₁₂N₂O₂.[1] It presents as a colorless to white crystalline powder.[1][2][3] This compound serves as a crucial chemical intermediate in various organic syntheses and is noted for its role in the production of polyamides, similar to nylon.[2][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of hexanediamide, detailed experimental protocols for its synthesis and characterization, and a discussion of its known biological activities, tailored for researchers, scientists, and professionals in drug development.

Physical Properties of Hexanediamide

Hexanediamide is a solid at room temperature, typically appearing as a white crystalline powder or in the form of plates.[1][2] It is stable under normal storage conditions.[5] Key quantitative physical data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂N₂O₂ | [1][6] |

| Molar Mass | 144.17 g/mol | [1][5][6] |

| Melting Point | 220 - 229 °C (428 - 444 °F) | [1][4][5][6] |

| Boiling Point | 412.4 °C at 760 mmHg (estimate) | [3] |

| Density | ~1.360 g/cm³ | [3][6] |

| Appearance | Colorless / White crystalline powder/plates | [1][2] |

| Water Solubility | Slightly soluble; 4.4 g/L at 12.2 °C | [1][4][5] |

| Solubility in Organic Solvents | Soluble in formic acid (50 mg/mL); Soluble in alcohols like methanol (B129727) and ethanol. | [2][3][5] |

| Vapor Pressure | 5.87 x 10⁻⁸ mmHg at 25 °C | [5] |

| Flash Point | 203.2 °C | [3][5] |

Solubility Profile

Hexanediamide's solubility is dictated by its molecular structure, which contains two polar amide groups and a nonpolar six-carbon chain. It is moderately to slightly soluble in water and demonstrates good solubility in polar organic solvents such as alcohols and formic acid, owing to its capacity for hydrogen bonding.[2][5] The solubility of hexanediamide in aqueous solutions can be influenced by factors such as temperature, with solubility generally increasing with heat, and the pH of the solution.[2]

Chemical Properties and Reactivity

Hexanediamide is classified under the amides and imides reactive group.[1] It is a stable but combustible compound.[3][5] Its chemical identifiers are listed below.

| Identifier | Value | Source(s) |

| IUPAC Name | hexanediamide | [1] |

| CAS Number | 628-94-4 | [1][4][5][6] |

| Synonyms | Adipamide, Adipic diamide, Adipic acid diamide | [1][5] |

Reactivity Profile

Hexanediamide exhibits reactivity typical of primary amides. Key aspects of its reactivity include:

-

Reaction with Reducing Agents: Forms flammable gases when reacting with strong reducing agents.[1][3]

-

Dehydration: Mixing with dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) results in the formation of adiponitrile.[1]

-

Combustion: Combustion generates toxic mixed oxides of nitrogen (NOx), carbon monoxide, and carbon dioxide.[1][3]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[3][5]

Experimental Protocols

Synthesis of Hexanediamide

A common laboratory-scale synthesis of hexanediamide involves the ammonolysis of an adipic acid ester, such as dimethyl adipate (B1204190).

Methodology:

-

Reactant Preparation: Dimethyl adipate is used as the starting material. Concentrated aqueous ammonia (B1221849) serves as the source of the amine functional groups.

-

Reaction: Dimethyl adipate is treated with an excess of concentrated ammonia. The reaction is typically carried out at elevated temperature and pressure in a sealed reaction vessel to facilitate the nucleophilic acyl substitution.

-

Mechanism: The amino group (-NH₂) from ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbons of the ester groups in dimethyl adipate. This results in the displacement of the methoxy (B1213986) groups (-OCH₃) and the formation of the primary amide linkages. Two moles of ammonia are consumed per mole of dimethyl adipate.

-

Purification: Upon completion, the reaction mixture is cooled, causing the solid hexanediamide to precipitate. The product can then be isolated by filtration, washed with cold water to remove unreacted ammonia and other water-soluble impurities, and further purified by recrystallization, for instance, from water or ethanol.

Characterization and Quality Control

To confirm the identity and purity of synthesized hexanediamide, a standard analytical workflow is employed, incorporating various spectroscopic and physical measurement techniques.

Methodology:

-

Melting Point Determination: The melting point of the purified product is measured and compared against the literature value (220-229 °C). A sharp melting range close to the reference indicates high purity.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify characteristic functional groups. For hexanediamide, key absorptions include N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), C=O stretching (amide I band, around 1640 cm⁻¹), and N-H bending (amide II band, around 1550 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the carbon-hydrogen framework. The ¹H NMR spectrum would show characteristic signals for the methylene (B1212753) protons (-CH₂-) and the amide protons (-NH₂). The ¹³C NMR would show distinct peaks for the carbonyl carbon and the different methylene carbons in the aliphatic chain.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak (M+) would correspond to the molecular weight of hexanediamide (144.17 g/mol ).

References

An In-depth Technical Guide to Adipimide (CAS: 628-94-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adipimide, also known as hexanediamide, is a dicarboxylic acid amide with the chemical formula C₆H₁₂N₂O₂.[1] It exists as a white, crystalline solid and serves as a crucial chemical intermediate, primarily in the synthesis of polyamides like Nylon 6,6.[2][3] While its direct role in signaling pathways is not extensively documented, its derivatives and the polymers it forms are subjects of significant research in materials science and have potential applications in the pharmaceutical and biomedical fields. This guide provides a comprehensive overview of this compound's chemical properties, synthesis protocols, key reactions, and its role in modern research, presented for a technical audience.

Core Chemical & Physical Properties

This compound is a stable, combustible solid, though it is incompatible with strong oxidizing agents.[4] Upon combustion, it can release toxic fumes, including oxides of nitrogen.[4][5] Its physical and chemical characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 628-94-4 | [1][6][7] |

| Molecular Formula | C₆H₁₂N₂O₂ | [1][6][8] |

| Molecular Weight | 144.17 g/mol | [1][6][7][8][9][10] |

| Appearance | White to almost white powder/crystal | [1][4][11] |

| Melting Point | 220-229 °C (Lit.) | [1][4][7] |

| Boiling Point | 262.78°C (Rough Estimate) | [4] |

| Water Solubility | 4.4 g/L (at 12°C) | [1][4] |

| Other Solubilities | Soluble in formic acid (50 mg/mL) | [4][7][10] |

| Linear Formula | H₂NCO(CH₂)₄CONH₂ | [7][10] |

| IUPAC Name | Hexanediamide | [6] |

Synthesis of this compound

This compound can be synthesized through several routes. The most common methods involve the ammoniation of adipic acid or its esters.[2][4] More recently, bio-based routes starting from glucose are being explored to create more sustainable production pathways.[3][12]

Experimental Protocol: Synthesis from Dimethyl Adipate (B1204190)

This protocol describes a common laboratory method for preparing this compound.

Objective: To synthesize Adipamide (B165785) by treating dimethyl adipate with concentrated ammonia.[1]

Materials:

-

Dimethyl adipate

-

Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%)

-

Beaker or flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Methodology:

-

Reaction Setup: In a suitable flask, dissolve dimethyl adipate in a minimal amount of methanol.

-

Ammonolysis: While stirring, slowly add an excess of concentrated ammonium hydroxide to the solution. The reaction is typically performed at room temperature.

-

Precipitation: Continue stirring the mixture. This compound, being less soluble than the starting ester, will precipitate out of the solution as a white solid. The reaction may be allowed to proceed for several hours to ensure complete conversion.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold methanol or water to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound product in a drying oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the chemical synthesis of this compound from Adipic Acid, a common industrial precursor.

Caption: Diagram 1: Chemical Synthesis Workflow of this compound.

Key Chemical Reactions and Applications

This compound's reactivity is centered around its amide functional groups, making it a versatile intermediate.

Dehydration to Adiponitrile

A crucial industrial reaction is the dehydration of this compound to form adiponitrile, a key precursor to hexamethylenediamine, which is then used to produce Nylon 6,6.[2] This reaction is typically carried out using strong dehydrating agents.[2][4]

Hydrolysis

Under high temperatures, this compound can be hydrolyzed back to adipic acid and ammonia. The kinetics of this reaction are influenced by pH.[2]

Applications in Research and Development

While primarily an industrial intermediate, this compound and its derivatives are valuable in several research areas:

-

Polymer Science: It serves as a fundamental building block for polyamides.[2][3] Research into copolyamides using this compound derivatives aims to create materials with enhanced properties, such as improved strength or modified crystallization behavior.[2][3]

-

Materials Science: Derivatives are being explored for creating new functional materials, including biodegradable polymers and resins with applications as ion-exchangers.[3]

-

Biomedical Applications: this compound has been used in the preparation of bisimidates for cross-linking proteins and in the development of biomimetic composites, such as nano-hydroxyapatite/poly(hexamethylene adipamide) for bone tissue engineering.[4][10]

-

Pharmaceutical Synthesis: It can serve as a precursor in the synthesis of various pharmaceutical compounds.[13]

Logical Flow: From this compound to Nylon 6,6

The following diagram outlines the logical progression from this compound to the widely used polymer, Nylon 6,6, highlighting its central role as an intermediate.

Caption: Diagram 2: Role of this compound as a Polymer Intermediate.

Conclusion

This compound (CAS 628-94-4) is a foundational chemical with significant industrial importance, primarily as an intermediate in the production of polyamides. For researchers in materials science and drug development, its stable dicarboxamide structure provides a versatile platform for synthesizing novel polymers, cross-linkers, and functional materials. The ongoing development of sustainable, bio-based synthesis routes promises to expand its applications further, making this compound a continued subject of interest in both academic and industrial research.

References

- 1. Adipamide - Wikipedia [en.wikipedia.org]

- 2. Buy Adipamide | 628-94-4 [smolecule.com]

- 3. Adipamide | 628-94-4 | Benchchem [benchchem.com]

- 4. ADIPAMIDE CAS#: 628-94-4 [m.chemicalbook.com]

- 5. ADIPAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Adipamide [webbook.nist.gov]

- 7. 己二酰二胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. Hexanediamide | C6H12N2O2 | CID 12364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 己二酰二胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Adipamide | 628-94-4 | TCI AMERICA [tcichemicals.com]

- 12. KR20200024578A - Manufacturing method of adipamide which is an Intermediate for bio nylon composition - Google Patents [patents.google.com]

- 13. solubilityofthings.com [solubilityofthings.com]

The Solubility Profile of Adipimide: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the solubility characteristics of adipimide (hexanediamide), a key chemical intermediate in the synthesis of polyamides and other organic compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing essential data, experimental protocols, and contextual chemical pathways to support laboratory and development work.

Executive Summary

This compound, a white crystalline solid, exhibits varied solubility across different solvent classes. Its solubility is fundamentally influenced by its dicarboxamide structure, which allows for hydrogen bonding. This guide consolidates available quantitative and qualitative solubility data, outlines a standardized experimental protocol for solubility determination, and presents key chemical reactions involving this compound's synthesis and application.

Solubility Data of this compound

The solubility of this compound is a critical parameter for its application in synthesis, formulation, and materials science. While comprehensive quantitative data across a wide spectrum of organic solvents is limited in publicly available literature, this section aggregates the most reliable data available. This compound's polarity, stemming from its two amide groups, allows for solubility in polar solvents, particularly those capable of hydrogen bonding.

Table 1: Quantitative and Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Solubility | Temperature (°C) | Notes |

| Water | Polar Protic | 4.4 g/L | 12.20 | Slightly to moderately soluble.[1][2][3] |

| Formic Acid | Polar Protic | 50 mg/mL | Not Specified | Soluble, clear, colorless to faintly yellow solution.[1][4] |

| Acetic Acid | Polar Protic | 50 mg/mL | Not Specified | Soluble, clear, colorless to very faintly yellow solution. |

| Ethanol / Formic Acid (1:1) | Polar Protic Mixture | 50 mg/mL | Not Specified | Soluble, clear, colorless to light yellow solution. |

| Methanol | Polar Protic | Dissolves readily | Not Specified | Qualitative data suggests good solubility.[5] |

| Ethanol | Polar Protic | Dissolves readily | Not Specified | Qualitative data suggests good solubility.[5] |

| Alcohol (General) | Polar Protic | Very Soluble | Not Specified | General qualitative assessment.[6] |

| Ether | Polar Aprotic | Slightly Soluble | Not Specified | Qualitative assessment.[6] |

| Cold Water | Polar Protic | Practically Insoluble | Cold | Qualitative assessment.[6] |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for this compound solubility measurement is not widely published, a harmonized, general-purpose methodology known as the shake-flask method is considered the gold standard for determining the equilibrium solubility of a solid compound in a solvent. This method is highly reproducible and provides the thermodynamic solubility limit.

Principle

The shake-flask method involves agitating an excess amount of the solid solute (this compound) in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is quantified.

Materials and Equipment

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure

-

Preparation : Add an excess amount of solid this compound to a series of vials or flasks. The excess is critical to ensure that equilibrium is established with the solid phase.

-

Solvent Addition : Accurately dispense a known volume of the chosen solvent into each vial.

-

Equilibration : Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed.

-

Sampling : At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the suspension to settle. This is to ensure that equilibrium has been reached, which is confirmed when the concentration of subsequent samples does not significantly change.

-

Phase Separation : Carefully withdraw an aliquot of the supernatant. It is crucial to separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation : Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Filtration : Filter the sample using a syringe filter. The filter material should be chosen to be compatible with the solvent and not adsorb the solute.

-

-

Quantification : Dilute the clear, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC). Analyze the sample to determine the concentration of this compound.

-

Calculation : Calculate the solubility from the measured concentration, taking into account any dilution factors. The result is typically expressed in units such as g/L or mg/mL.

The following diagram outlines the workflow for this experimental protocol.

Chemical Pathways Involving this compound

This compound is a central compound in several key chemical transformations, particularly in the field of polymer chemistry. Its structure is foundational to understanding the formation of Nylon 6,6, one of the most common engineering thermoplastics.

Synthesis of this compound

A common laboratory method for synthesizing this compound is through the ammonolysis of an adipic acid ester, such as dimethyl adipate. In this reaction, the ester groups are converted to amide groups by treatment with concentrated ammonia, typically with heating.

Role in Polyamide Chemistry: Formation of Nylon 6,6

This compound is the diamide (B1670390) of adipic acid. The structure of adipic acid is a critical component in the synthesis of Nylon 6,6. The polymerization process involves a polycondensation reaction between two monomers: adipic acid and hexamethylenediamine. This reaction forms the repeating amide linkages that define the polyamide structure, with water eliminated as a byproduct. Understanding this pathway provides context for the chemical class to which this compound belongs.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound based on currently available data. For professionals in drug development and materials science, the provided information, particularly the standardized experimental protocol, offers a robust framework for determining critical solubility parameters necessary for advancing research and development projects. The contextual diagrams of its synthesis and role in polymer chemistry further illuminate its significance as a chemical intermediate.

References

A Technical Guide to the Thermal Properties of Adipimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and melting point of adipimide (hexanediamide), a crucial diamide (B1670390) intermediate in various chemical syntheses. The information is curated for professionals in research and development who require precise data and methodologies for material characterization.

Physicochemical Properties of this compound

This compound, with the chemical formula C₆H₁₂N₂O₂, is a white, crystalline powder.[1] It serves as a fundamental building block in the synthesis of polymers, such as nylons, and other organic molecules.[1] Understanding its thermal behavior is paramount for its application in processes involving elevated temperatures.

Melting Point Determination

The melting point (T_m) is a critical parameter indicating the purity and the energy required to overcome the crystal lattice forces of a solid. For this compound, the melting point has been consistently reported within a narrow range, determined primarily by Differential Scanning Calorimetry (DSC).

Table 1: Reported Melting Point of this compound

| Parameter | Value (°C) | Value (°F) | Method |

| Melting Point Range | 220 - 225 | 428 - 437 | Not Specified |

| Melting Point Range | 226 - 229 | 439 - 444 | Literature |

| Melting Point | 226 | 437 | DSC |

| Melting Point | 240 | 464 | Not Specified |

Note: The variability in reported values can be attributed to differences in sample purity and experimental conditions, such as heating rate.

Thermal Stability and Decomposition

Upon heating to decomposition, this compound is known to release toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[2][5] Studies on short-chain diamides have noted that this compound exhibits poor stability under repetitive heating and cooling cycles as observed through DSC, indicating potential degradation or changes in crystalline structure even below its primary decomposition temperature.

Table 2: Thermal Stability Characteristics of this compound

| Parameter | Observation | Source/Method |

| General Stability | Stable, Combustible | Chemical Datasheet |

| Decomposition Products | Carbon Monoxide, Carbon Dioxide, Nitrogen Oxides (NOx) | Chemical Datasheet |

| Stability Under Cycling | Poor stability under repetitive heating/cooling cycles | DSC Analysis |

Experimental Protocols

To ensure accurate and reproducible characterization of this compound's thermal properties, the following detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Protocol for Melting Point Determination via DSC

Objective: To determine the onset temperature and peak endotherm of melting for this compound.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 3-5 mg of dry, powdered this compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty, crimped pan to serve as a reference.

-

DSC Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at 30°C.

-

Ramp the temperature from 30°C to 260°C at a constant heating rate of 10°C/min.

-

Use an inert nitrogen purge gas with a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

The melting point is determined from the resulting endothermic peak. The onset temperature of the peak is typically reported as the start of melting, while the peak temperature represents the point of maximum heat absorption.

-

Protocol for Thermal Stability Assessment via TGA

Objective: To determine the onset temperature of decomposition and analyze the mass loss profile of this compound.

-

Instrument Calibration: Verify the mass balance calibration using standard weights. Calibrate the temperature sensor using materials with known Curie points (e.g., nickel).

-

Sample Preparation: Weigh 5-10 mg of this compound directly into a ceramic or platinum TGA crucible.

-

TGA Program:

-

Place the crucible onto the TGA balance mechanism.

-

Equilibrate the furnace at 30°C under a nitrogen atmosphere (flow rate of 40-60 mL/min).

-

Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the percentage of initial mass remaining as a function of temperature.

-

The onset of decomposition is determined by the temperature at which significant mass loss begins. This can be calculated using the tangent method on the primary mass loss step.

-

The derivative of the mass loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

-

Visualized Workflow and Data Relationships

The following diagrams illustrate the logical workflow for the thermal analysis of this compound and the relationship between key analytical techniques.

Caption: Experimental workflow for this compound thermal analysis.

Caption: Relationship between properties and analytical methods.

References

An In-depth Technical Guide to Hexanediamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of hexanediamide, detailed experimental protocols for its synthesis and analysis, and relevant data presented for easy reference.

Core Properties of Hexanediamide

Hexanediamide, also known as adipamide, is a white crystalline solid. It is the diamide (B1670390) derivative of the dicarboxylic acid, adipic acid.

Chemical and Physical Data

A summary of the key quantitative data for hexanediamide is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Chemical Formula | C₆H₁₂N₂O₂ | [1][2] |

| CAS Number | 628-94-4 | [2] |

| Melting Point | 220-225 °C (428-437 °F; 493-498 K) | [2] |

| Boiling Point | Decomposes | |

| Solubility in Water | 4.4 g/L at 12 °C | [2] |

| Appearance | White powder | [2] |

Synthesis of Hexanediamide

Hexanediamide can be synthesized in the laboratory through the reaction of an activated adipic acid derivative, such as adipoyl chloride, with ammonia (B1221849). This is a nucleophilic acyl substitution reaction.

Synthesis Pathway

The overall reaction for the synthesis of hexanediamide from adipoyl chloride and ammonia is depicted below.

Caption: Synthesis of Hexanediamide from Adipoyl Chloride.

Experimental Protocol: Synthesis from Adipoyl Chloride

This protocol outlines a laboratory-scale synthesis of hexanediamide.

Materials:

-

Adipoyl chloride

-

Concentrated aqueous ammonia (28-30%)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.3 g (0.1 mol) of adipoyl chloride in 100 mL of dichloromethane. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.

-

Ammonia Addition: Slowly add 25 mL of concentrated aqueous ammonia to the stirred solution of adipoyl chloride. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 10 °C. A white precipitate of hexanediamide will form immediately.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, followed by stirring at room temperature for an additional hour to ensure the reaction goes to completion.

-

Isolation of Product:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the aqueous layer.

-

Wash the organic layer with two 50 mL portions of deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent using a Büchner funnel.

-

-

Purification:

-

Remove the dichloromethane from the filtrate using a rotary evaporator.

-

The resulting white solid is crude hexanediamide.

-

Recrystallize the crude product from hot water to obtain pure hexanediamide crystals.

-

-

Drying and Characterization: Dry the purified crystals in a vacuum oven at 60 °C. Determine the melting point and characterize by spectroscopic methods.

Analytical Methods

The purity and identity of the synthesized hexanediamide can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and low volatility of hexanediamide, derivatization is often required for GC-MS analysis. Silylation is a common derivatization technique for amides.

Caption: Workflow for GC-MS Analysis of Hexanediamide.

Materials:

-

Hexanediamide sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine (B92270)

-

GC vials with inserts

Procedure:

-

Sample Preparation and Derivatization:

-

Accurately weigh approximately 1 mg of the hexanediamide sample into a GC vial insert.

-

Add 100 µL of anhydrous pyridine to dissolve the sample.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Cap the vial and heat at 70 °C for 30 minutes.

-

Allow the vial to cool to room temperature before analysis.

-

-

GC-MS Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a suitable method for the quantification of hexanediamide.

Caption: Workflow for HPLC Analysis of Hexanediamide.

Materials:

-

Hexanediamide sample

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Formic acid

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing water and acetonitrile (e.g., 95:5 v/v) and adding 0.1% formic acid. Degas the mobile phase before use.

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve a known amount of pure hexanediamide in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

-

Sample Solution: Accurately weigh and dissolve the synthesized hexanediamide sample in the mobile phase to a concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with water:acetonitrile (95:5) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of hexanediamide in the sample by interpolating its peak area on the calibration curve.

-

References

Spectroscopic Profile of Adipimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for adipimide, a dicarboxylic acid amide. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.46 | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₂- |

| 2.03 | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₂- |

| 6.68 | Broad Singlet | 2H | -NH₂ |

| 7.21 | Broad Singlet | 2H | -NH₂ |

Solvent: DMSO-d₆, Instrument: 90 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 25.0 | -CH₂-C H₂-C H₂-CH₂- |

| 35.0 | -C H₂-CH₂-CH₂-C H₂- |

| 175.0 | C =O |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3180 | Strong, Broad | N-H Stretch (Amide) |

| 2940 - 2860 | Medium | C-H Stretch (Aliphatic) |

| 1640 | Strong | C=O Stretch (Amide I) |

| 1550 | Medium | N-H Bend (Amide II) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI) of this compound

| m/z | Relative Intensity (%) | Assignment |

| 144 | 100 | [M]⁺ (Molecular Ion) |

| 127 | ~50 | [M-NH₃]⁺ |

| 114 | ~40 | [M-2NH₂]⁺ |

| 98 | ~30 | [M-NH₂CO]⁺ |

| 72 | ~80 | [C₄H₈NO]⁺ |

| 55 | ~60 | [C₃H₃O]⁺ or [C₄H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire the spectra on a NMR spectrometer (e.g., Bruker, JEOL) operating at a suitable frequency (e.g., 90 MHz for the provided ¹H NMR data).

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy (Solid State)

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is typically presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Adipamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipamide (B165785) ((CH₂)₄(CONH₂)₂), a simple aliphatic diamide, serves as a fundamental building block in the synthesis of polyamides, notably Nylon 6,6. Beyond its role in polymer science, the solid-state chemistry of adipamide itself presents a compelling case study in polymorphism—the ability of a compound to exist in multiple crystalline forms. These different crystalline arrangements, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are of critical importance in the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the known crystal structures and polymorphic behavior of adipamide, detailing the crystallographic data, experimental protocols for characterization, and the interplay of factors governing its polymorphic landscape.

Crystal Structures of Adipamide Polymorphs

Adipamide is known to crystallize in at least two distinct polymorphic forms: a monoclinic form (Form I) and a triclinic form (Form II). The crystal structures of both polymorphs are characterized by molecules that are nearly planar and are held together by extensive networks of N-H···O hydrogen bonds, forming continuous sheets.

Monoclinic Polymorph (Form I)

The crystal structure of the monoclinic form of adipamide was first reported by Hospital and Housty in 1966. In this arrangement, the adipamide molecules are linked by hydrogen bonds to form infinite chains.

Triclinic Polymorph (Form II)

A second, triclinic polymorph was identified and its structure solved from powder X-ray diffraction data by Seaton and Tremayne in 2002.[1] This form is also characterized by a hydrogen-bonded sheet structure. In the triclinic form, the amino group acts as a double hydrogen bond donor. One hydrogen bond forms a centrosymmetric amide dimer with a characteristic R²₂(8) motif, while the second hydrogen bond generates a C(4) chain.[2]

Crystallographic Data

The crystallographic data for the two known polymorphs of adipamide are summarized in the table below for easy comparison.

| Parameter | Monoclinic (Form I) | Triclinic (Form II) |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 9.58 | 4.981 |

| b (Å) | 8.52 | 6.887 |

| c (Å) | 4.96 | 7.001 |

| α (°) | 90 | 63.88 |

| β (°) | 111.4 | 88.08 |

| γ (°) | 90 | 80.91 |

| Volume (ų) | 377.2 | 212.1 |

| Z | 2 | 1 |

Experimental Protocols

Synthesis of Adipamide

A general laboratory-scale synthesis of adipamide can be achieved through the ammonolysis of an adipic acid ester, such as dimethyl adipate (B1204190).

Procedure:

-

Dimethyl adipate is reacted with an excess of concentrated aqueous ammonia.

-

The reaction mixture is heated in a sealed vessel to a temperature of 100-150 °C.

-

Upon cooling, adipamide precipitates from the solution as a white solid.

-

The crude product can be purified by recrystallization.

Polymorph Crystallization

The specific polymorphic form of adipamide obtained is highly dependent on the crystallization conditions, particularly the solvent. While detailed, specific protocols for the exclusive crystallization of each form are not extensively documented in the literature, general principles of solvent-mediated polymorphism can be applied.[3][4]

-

General Recrystallization: Slow evaporation of a solution of adipamide in a suitable solvent at a controlled temperature is a common method to obtain single crystals. The choice of solvent can influence which polymorph preferentially crystallizes.[5][6][7]

Characterization Techniques

A suite of analytical techniques is employed to identify and characterize the different polymorphic forms of adipamide.

Powder X-ray Diffraction (PXRD)

-

Purpose: To identify the crystalline phase and determine the crystal structure.

-

Methodology: A powdered sample of adipamide is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peak positions and intensities, serves as a fingerprint for each polymorph. For the triclinic form, the structure was solved ab initio from high-resolution powder diffraction data.[1]

Single-Crystal X-ray Diffraction (SCXRD)

-

Purpose: To provide a precise determination of the crystal structure, including bond lengths, bond angles, and unit cell dimensions.

-

Methodology: A suitable single crystal of a specific adipamide polymorph is mounted on a goniometer and irradiated with an X-ray beam. The diffraction data are collected and processed to solve and refine the crystal structure.

Differential Scanning Calorimetry (DSC)

-

Purpose: To determine the melting point and enthalpy of fusion, and to study phase transitions between polymorphs.

-

Methodology: A small, weighed sample of adipamide is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The heat flow to or from the sample is measured as a function of temperature. Each polymorph will exhibit a distinct melting endotherm.[8][9]

Thermogravimetric Analysis (TGA)

-

Purpose: To assess the thermal stability and decomposition profile of adipamide.

-

Methodology: A sample of adipamide is heated at a constant rate in a controlled atmosphere, and its mass is continuously monitored. A thermogram is generated, plotting the percentage of weight loss versus temperature.

Vibrational Spectroscopy (FTIR and Raman)

-

Purpose: To identify the polymorphs based on their unique vibrational spectra. Differences in the crystal lattice and intermolecular interactions between polymorphs lead to distinct shifts in the vibrational modes of the amide and methylene (B1212753) groups.[10][11][12][13]

-

Methodology:

-

FTIR: An infrared spectrum is obtained by passing infrared radiation through a sample of adipamide (often prepared as a KBr pellet or analyzed using an ATR accessory).

-

Raman: A Raman spectrum is obtained by exciting the adipamide sample with a monochromatic laser source and detecting the inelastically scattered light.

-

Visualizing Polymorphic Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in adipamide polymorphism and a typical experimental workflow for polymorph characterization.

Caption: Factors influencing the crystallization of adipamide polymorphs.

Caption: A typical workflow for identifying and characterizing adipamide polymorphs.

Conclusion

The existence of at least two polymorphs of adipamide highlights the importance of understanding and controlling crystallization processes for this seemingly simple molecule. The monoclinic and triclinic forms, while sharing similar molecular planarity and hydrogen bonding motifs, are structurally distinct. A thorough characterization using a combination of diffraction, thermal, and spectroscopic techniques is essential for any application where the solid-state properties of adipamide are critical. This guide provides the foundational knowledge for researchers and professionals to delve deeper into the fascinating polymorphic world of adipamide. Further research into the solvent-dependent crystallization kinetics and the relative thermodynamic stabilities of these polymorphs will undoubtedly provide a more complete picture of this important compound.

References

- 1. Differential evolution: crystal structure determination of a triclinic polymorph of adipamide from powder diffraction data - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals | MATEC Web of Conferences [matec-conferences.org]

- 6. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Milling on DSC Thermogram of Excipient Adipic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. azom.com [azom.com]

- 13. lbt-scientific.com [lbt-scientific.com]

Synthesis and Properties of Adipimide Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis, properties, and potential therapeutic applications of adipimide derivatives. Designed for researchers, scientists, and professionals in drug development, this document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to facilitate further investigation into this promising class of compounds.

Introduction

This compound and its derivatives, derived from the six-carbon dicarboxylic acid, adipic acid, represent a versatile scaffold with significant potential in materials science and medicinal chemistry. The presence of the imide or diamide (B1670390) functionality allows for diverse chemical modifications, enabling the fine-tuning of their physicochemical and biological properties. While traditionally utilized in polymer chemistry, recent interest has shifted towards exploring the therapeutic applications of this compound derivatives, particularly in the fields of oncology and infectious diseases. This guide serves as a foundational resource for the synthesis and evaluation of novel this compound-based compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into the formation of cyclic adipimides and linear N,N'-disubstituted adipamides. The following protocols provide detailed methodologies for the preparation of these two core structures.

Synthesis of N-Aryl Adipimides

N-aryl adipimides can be synthesized in a two-step process from adipic acid, which is first converted to adipic anhydride (B1165640). The subsequent reaction of the anhydride with a primary arylamine yields the corresponding N-aryladipamic acid, which is then cyclized to the target N-aryl this compound.

Experimental Protocol: Synthesis of N-phenylthis compound

-

Step 1: Synthesis of Adipic Anhydride

-

A mixture of adipic acid (10.0 g, 68.4 mmol) and acetic anhydride (20 mL, 212 mmol) is heated at reflux for 2 hours.

-

The reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.

-

The resulting crude adipic anhydride is used in the next step without further purification.

-

-

Step 2: Synthesis of N-phenyladipamic acid

-

Adipic anhydride (8.7 g, 68.4 mmol) is dissolved in 50 mL of anhydrous chloroform (B151607).

-

To this solution, a solution of aniline (B41778) (6.3 g, 68.4 mmol) in 20 mL of anhydrous chloroform is added dropwise with stirring at room temperature.

-

The reaction mixture is stirred for an additional 2 hours at room temperature, during which a white precipitate of N-phenyladipamic acid forms.

-

The precipitate is collected by filtration, washed with cold chloroform, and dried under vacuum.

-

-

Step 3: Cyclization to N-phenylthis compound

-

N-phenyladipamic acid (10.0 g, 42.5 mmol) is suspended in a mixture of acetic anhydride (30 mL) and anhydrous sodium acetate (B1210297) (2.0 g, 24.4 mmol).

-

The mixture is heated at 100°C for 1 hour with stirring.

-

The reaction mixture is then poured into ice-cold water (200 mL) to precipitate the product.

-

The solid product is collected by filtration, washed thoroughly with water, and recrystallized from ethanol (B145695) to yield pure N-phenylthis compound.

-

Characterization Data for N-phenylthis compound (Expected):

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 145-147 °C |

| Yield | 75-85% |

| ¹H NMR (CDCl₃) | δ 7.20-7.50 (m, 5H, Ar-H), 2.65 (t, 4H, CO-CH₂), 1.85 (m, 4H, CH₂-CH₂) |

| ¹³C NMR (CDCl₃) | δ 175.8 (C=O), 132.5 (Ar-C), 129.1 (Ar-CH), 128.5 (Ar-CH), 126.8 (Ar-CH), 35.2 (CO-CH₂), 24.8 (CH₂-CH₂) |

| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 2940 (C-H), 1770, 1705 (C=O imide), 1595, 1490 (C=C Ar) |

Synthesis of N,N'-Disubstituted Adipamides

N,N'-disubstituted adipamides are readily prepared by the reaction of adipoyl chloride with two equivalents of a primary or secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of N,N'-diphenyladipamide

-

Step 1: Synthesis of Adipoyl Chloride

-

Adipic acid (10.0 g, 68.4 mmol) is mixed with thionyl chloride (20 mL, 274 mmol) in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) is added.

-

The mixture is heated at 70°C for 4 hours, or until the evolution of gas ceases.

-

Excess thionyl chloride is removed by distillation under reduced pressure to give crude adipoyl chloride, which is used directly in the next step.

-

-

Step 2: Synthesis of N,N'-diphenyladipamide

-

Adipoyl chloride (12.5 g, 68.4 mmol) is dissolved in 100 mL of anhydrous dichloromethane (B109758) (DCM).

-

The solution is cooled to 0°C in an ice bath.

-

A solution of aniline (12.7 g, 136.8 mmol) and triethylamine (B128534) (13.8 g, 136.8 mmol) in 50 mL of anhydrous DCM is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction mixture is then washed successively with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from ethanol to afford pure N,N'-diphenyladipamide.

-

Characterization Data for N,N'-diphenyladipamide (Expected):

| Property | Value |

| Appearance | White to off-white powder |

| Melting Point | 238-240 °C |

| Yield | 80-90% |

| ¹H NMR (DMSO-d₆) | δ 10.0 (s, 2H, NH), 7.65 (d, 4H, Ar-H), 7.30 (t, 4H, Ar-H), 7.05 (t, 2H, Ar-H), 2.30 (t, 4H, CO-CH₂), 1.70 (m, 4H, CH₂-CH₂) |

| ¹³C NMR (DMSO-d₆) | δ 172.5 (C=O), 139.8 (Ar-C), 129.2 (Ar-CH), 123.5 (Ar-CH), 119.5 (Ar-CH), 36.5 (CO-CH₂), 25.5 (CH₂-CH₂) |

| IR (KBr, cm⁻¹) | 3300 (N-H), 3050 (Ar C-H), 2930 (C-H), 1650 (C=O amide I), 1540 (N-H bend, amide II), 1600, 1500 (C=C Ar) |

Properties of this compound Derivatives

The biological properties of this compound derivatives are highly dependent on the nature of the substituents on the nitrogen atom(s). By introducing various functional groups, it is possible to modulate their activity against a range of biological targets. The following tables summarize representative biological activities of structurally related amide and imide compounds. Note: The data presented below is for compounds that are structurally related to this compound derivatives and is intended to be illustrative of the potential activities of this compound class.

Anticancer Activity

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Representative Amide and Imide Derivatives against Various Cancer Cell Lines.

| Compound Class | Derivative/Substitution | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HCT-116 (Colon) | Reference |

| N-Aryl Dicarboximides | Phthalimido-chalcone hybrid | 1.88 | - | - | - | Based on data from related compounds. |

| N-Aryl Dicarboximides | N-(3,5-Dichlorophenyl)maleimide | - | - | - | - | Based on data from related compounds. |

| Diamides | Nicotinamide-based diamide (Compound 4d) | - | 4.07 (NCI-H460) | - | - | [1] |

| Diamides | N,N'-bis(2-hydroxyphenyl)adipamide | 15.2 | 25.8 | 18.5 | 30.1 | Hypothetical data for illustration. |

| Cyclic Adipimides | N-(4-bromophenyl)this compound | 8.5 | 12.3 | 9.8 | 15.6 | Hypothetical data for illustration. |

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Representative Diamide Derivatives against Various Microbial Strains.

| Compound Class | Derivative/Substitution | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |

| Diamides | N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | 12.5 | 12.5 | 12.5 | - | Based on data from related compounds. |

| Diamides | N,N'-dicyclohexyladipamide | 32 | 64 | >128 | 64 | Hypothetical data for illustration. |

| Diamides | N,N'-bis(3-pyridyl)adipamide | 16 | 32 | 64 | 32 | Hypothetical data for illustration. |

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are yet to be fully elucidated, analogies with structurally similar compounds suggest several potential biological targets and signaling pathways. For instance, certain dicarboximides and diamides have been shown to exhibit anticancer activity through the inhibition of enzymes such as histone deacetylases (HDACs) or by interfering with microtubule dynamics.

Proposed Signaling Pathway: Inhibition of Histone Deacetylases (HDACs)

Many small molecule inhibitors of HDACs feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. This compound derivatives could potentially be designed to mimic this pharmacophore. The inhibition of HDACs leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Proposed mechanism of action for anticancer this compound derivatives via HDAC inhibition.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl).

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound derivatives present a promising and versatile scaffold for the development of novel therapeutic agents. This technical guide provides a foundational framework for the synthesis, characterization, and biological evaluation of this class of compounds. The provided protocols and representative data are intended to facilitate further research and drug discovery efforts in this area. Future studies should focus on the systematic synthesis of diverse this compound libraries and the comprehensive evaluation of their biological activities to elucidate their structure-activity relationships and mechanisms of action.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives as described in this guide.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

References

An In-depth Technical Guide to the Formation of Adipamide

An Important Note on Nomenclature: The term "adipimide" technically refers to a cyclic imide derived from adipic acid. However, in industrial and common chemical literature, the compound formed from the reaction of adipic acid or its esters with ammonia (B1221849) is adipamide (B165785) , a diamide (B1670390) with the formula (CH₂CH₂C(O)NH₂)₂. This guide focuses on the formation of this latter, more common, and industrially significant compound.

This technical guide provides a comprehensive overview of the core mechanisms of adipamide formation, tailored for researchers, scientists, and drug development professionals. It includes detailed reaction pathways, quantitative data, experimental protocols, and a review of the compound's biological relevance.

Core Mechanisms of Adipamide Formation

Adipamide is primarily synthesized via two principal pathways: the direct ammonolysis of adipic acid and the ammonolysis of adipic acid esters, such as dimethyl adipate (B1204190).

Formation from Adipic Acid and Ammonia

This is a common industrial method that proceeds in two main stages. First, an acid-base reaction occurs where adipic acid reacts with two equivalents of ammonia to form the intermediate salt, diammonium adipate. This is a rapid, reversible neutralization reaction. In the second stage, the salt is heated, leading to thermal dehydration (calcination) that eliminates two molecules of water to form the stable diamide, adipamide.[1]

The overall reaction is as follows: HOOC(CH₂)₄COOH + 2 NH₃ ⇌ [NH₄]⁺[OOC(CH₂)₄COO]⁻[NH₄]⁺ → H₂NCO(CH₂)₄CONH₂ + 2 H₂O

The dehydration of the ammonium (B1175870) salt to the amide is the rate-limiting step and requires elevated temperatures to drive the equilibrium toward the product by removing water.

Formation from Dimethyl Adipate and Ammonia